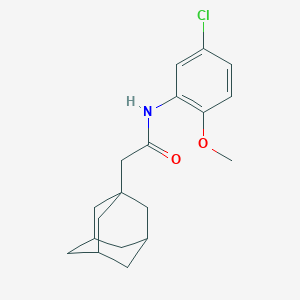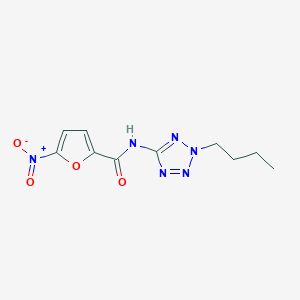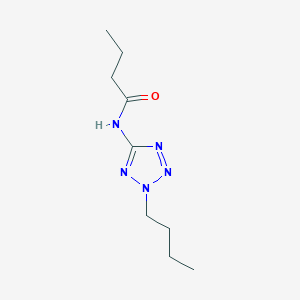
2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide, commonly known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective agonist for metabotropic glutamate receptor subtype 4 (mGluR4), which is a member of the G-protein coupled receptor family. ACPD has been found to have various applications in the field of neuroscience, particularly in the study of neurological disorders such as Parkinson's disease, depression, and anxiety.
作用机制
ACPD acts as an agonist for 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide, which is predominantly expressed in the brain regions associated with motor control, reward, and cognition. Activation of this compound by ACPD leads to the inhibition of presynaptic glutamate release, resulting in a reduction in excitatory neurotransmission. This mechanism of action has been implicated in the neuroprotective effects of ACPD in Parkinson's disease.
Biochemical and Physiological Effects:
Apart from its neuroprotective effects, ACPD has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the striatum, which is a key brain region involved in motor control. ACPD has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
实验室实验的优点和局限性
ACPD has several advantages as a research tool in neuroscience. It is a potent and selective agonist for 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide, which allows for the precise modulation of glutamatergic neurotransmission. ACPD is also relatively stable and can be easily synthesized in the laboratory. However, the use of ACPD in lab experiments is limited by its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on ACPD. One potential application is in the development of novel therapies for Parkinson's disease. ACPD has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further studies are needed to determine its potential as a therapeutic agent. Another potential direction is in the study of the role of 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide in the regulation of stress response. ACPD has been found to modulate the activity of the HPA axis, and further studies are needed to elucidate the underlying mechanisms. Overall, the research on ACPD has the potential to provide valuable insights into the pathophysiology of neurological disorders and to pave the way for the development of novel therapies.
合成方法
ACPD can be synthesized through a multistep process that involves the reaction of 1-adamantanamine with 2-bromo-5-chloroanisole. The resulting intermediate is then subjected to a series of reactions that involve reduction, protection, and deprotection steps to yield the final product. The synthesis of ACPD is a challenging process that requires expertise in organic chemistry and careful handling of reactive intermediates.
科学研究应用
ACPD has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to have neuroprotective effects in animal models of Parkinson's disease by reducing the loss of dopaminergic neurons in the substantia nigra. ACPD has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively.
属性
分子式 |
C19H24ClNO2 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC 名称 |
2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H24ClNO2/c1-23-17-3-2-15(20)7-16(17)21-18(22)11-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,21,22) |
InChI 键 |
OUDLOMDTJNHNBN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251144.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)


![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
